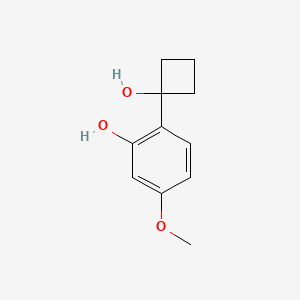![molecular formula C8H6N2O2S B15365027 Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
Methyl thiazolo[4,5-c]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl thiazolo[4,5-c]pyridine-2-carboxylate is a chemical compound belonging to the thiazolo[4,5-c]pyridine family This compound features a thiazole ring fused to a pyridine ring, with a carboxylate group and a methyl group attached
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiazole derivatives and pyridine derivatives.
Reaction Conditions: The reaction conditions may involve heating, the use of catalysts, and specific solvents to facilitate the formation of the fused ring system. Common catalysts include acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be produced in batches using large reactors. The process involves precise control of temperature, pressure, and reaction time to ensure consistent quality.
Continuous Flow Production: Alternatively, continuous flow chemistry can be employed to produce the compound on a larger scale. This method offers advantages in terms of efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives may include carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduced forms may include amines and alcohols.
Substitution Products: Substituted derivatives can have a wide range of functional groups, depending on the reagents used.
科学的研究の応用
Chemistry: Methyl thiazolo[4,5-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule, with applications in studying biological processes and developing new drugs. Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用機序
The mechanism by which methyl thiazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Ethyl Thiazolo[5,4-c]pyridine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl Thiazolo[5,4-c]pyridine-2-carboxylate: Similar structure but with a different position of the thiazole ring.
Methyl Thiazolo[4,5-b]pyridine-2-carboxylate: Similar structure but with a different position of the pyridine ring.
Uniqueness: Methyl thiazolo[4,5-c]pyridine-2-carboxylate stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
methyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h2-4H,1H3 |
InChIキー |
VELHFFPTGPOEHH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=C(S1)C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
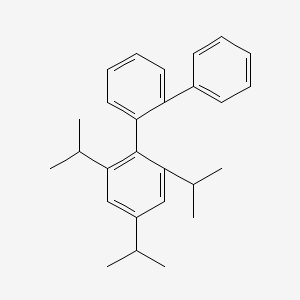
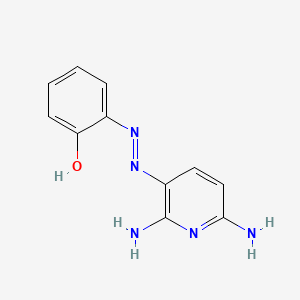
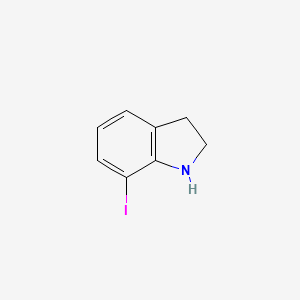
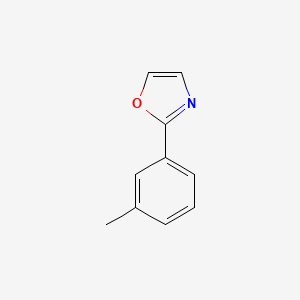
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
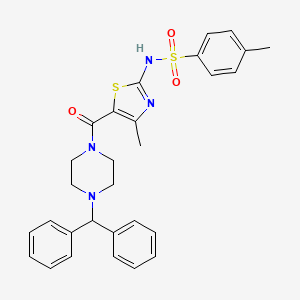
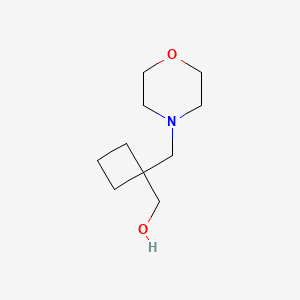

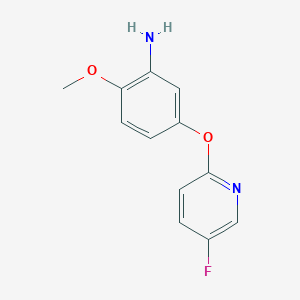
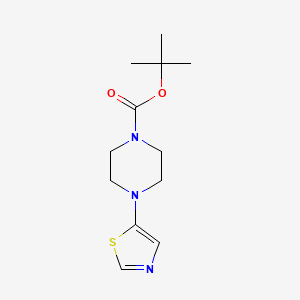
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
